molecular formula C13H10F2O2 B3001680 2-(Benzyloxy)-4,5-difluorophenol CAS No. 1951445-10-5

2-(Benzyloxy)-4,5-difluorophenol

Cat. No.: B3001680
CAS No.: 1951445-10-5
M. Wt: 236.218
InChI Key: QRHKUBKDVYPIKK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4,5-difluorophenol is an organic compound characterized by the presence of a benzyloxy group and two fluorine atoms attached to a phenol ring

Preparation Methods

The synthesis of 2-(Benzyloxy)-4,5-difluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with a phenol derivative and a benzyl halide.

    Reaction Conditions: The phenol derivative undergoes a nucleophilic substitution reaction with the benzyl halide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(Benzyloxy)-4,5-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

    Substitution: The fluorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction yields hydroquinones.

Scientific Research Applications

2-(Benzyloxy)-4,5-difluorophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

2-(Benzyloxy)-4,5-difluorophenol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-(Benzyloxy)-4-fluorophenol and 2-(Benzyloxy)-5-fluorophenol share structural similarities but differ in the number and position of fluorine atoms.

    Uniqueness: The presence of two fluorine atoms in specific positions on the phenol ring gives this compound distinct chemical properties, such as increased electronegativity and altered reactivity compared to its analogs.

Properties

IUPAC Name

4,5-difluoro-2-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHKUBKDVYPIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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